![molecular formula C13H20Cl2N2 B1281383 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 93428-54-7](/img/structure/B1281383.png)
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" is a derivative of the diazabicyclooctane family, which is a class of bicyclic structures containing nitrogen atoms. These compounds have been studied for various applications, including their use as catalysts, in drug synthesis, and as potential therapeutic agents due to their structural similarity to active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of diazabicyclooctane derivatives often involves the use of starting materials such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and its related structures. For instance, the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives has been reported where substitutions at specific positions on the ring lead to compounds with potential analgesic properties . Additionally, the synthesis of related structures has been achieved through various methods, including ring-opening reactions , multicomponent reactions in aqueous media , and cyclodehydration .
Molecular Structure Analysis
The molecular structure of diazabicyclooctane derivatives is characterized by the presence of nitrogen atoms in the bicyclic ring system, which can significantly influence the compound's reactivity and binding properties. For example, the binding studies of certain 3,8-diazabicyclo[3.2.1]octane derivatives have shown high affinity for specific nicotinic acetylcholine receptor subtypes, which is attributed to their structural conformation . The molecular tiling and hydrogen bonding patterns observed in the adducts of DABCO with other molecules also highlight the importance of molecular structure in the formation of stable complexes .
Chemical Reactions Analysis
Diazabicyclooctane derivatives participate in various chemical reactions, including selective cleavage, nucleophilic substitution, and multicomponent condensation reactions. DABCO has been used as a selective dechloroacetylation reagent, demonstrating its reactivity towards specific functional groups . Nanomagnetic double-charged diazoniabicyclo[2.2.2]octane dichloride silica has been employed as a phase-transfer catalyst for the synthesis of benzyl acetates and thiocyanates, showcasing the versatility of these compounds in facilitating chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclooctane derivatives are influenced by their molecular structure and substituents. These properties are crucial for their application in synthesis and potential therapeutic use. For instance, the analgesic activity of certain derivatives is related to their ability to interact with biological targets, which is a direct consequence of their chemical properties . The solubility, stability, and reactivity of these compounds can be tailored by modifying their structure, as demonstrated by the use of DABCO in aqueous media for environmentally friendly synthesis .
Applications De Recherche Scientifique
Improved and Scalable Synthesis
- An improved and scalable synthesis process for 3,8-diazabicyclo[3.2.1]octane analogues, including 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, has been developed. This process involves the reduction of N-benzyl-2,5-dicarbethoxy-pyrrolidine to N-benzyl-2,5-dihydroxymethylpyrrolidine and subsequent debenzylation, leading to diverse scaffolds of this compound (Huang & Teng, 2011).
Chemical Intramolecular Migration
- The 8-acyl-3,8-diazabicyclo[3.2.1]octanes undergo a thermal and chemical intramolecular N → N acyl-migration to form 3-acyl-3-8-diazabicyclo[3.2.1]octanes. This migration is induced by dilute alkali and by thermal and acid factors (Cignarella, Testa, & Pasqualucci, 1963).
Synthesis and Application in Pharmacology
- Various 3,8-diazabicyclo[3.2.1] octane derivatives, including the 3-Benzyl variant, have been synthesized and evaluated for their potential pharmacological activities, particularly as analgesics and antiparkinson agents (Ocelli, Fontanella, & Diena, 1978; Occelli, Fontanella, & Testa, 1977).
Advanced Synthesis Techniques
- Improved synthesis methods for monosubstituted 3,8-diazabicyclo[3.2.1]octanes have been explored. These methods are crucial for the preparation of compounds with analgesic activity (Paliulis, Peters, Miknius, & Šačkus, 2007).
Chlorination and Catalytic Applications
- The compound has been involved in studies on chlorination of sydnones and as a component in catalytic systems for the synthesis of other chemical compounds (Salmanpoor, Tajbakhsh, Habibzadeh, Azarifar, & Ghasemnejad-Bosra, 2008; Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).
Innovative Synthesis Routes
- Novel and efficient protocols for synthesizing the 3,8-diazabicyclo[3.2.1]octane system, which includes the 3-Benzyl variant, have been described. These protocols involve intramolecular palladium-catalyzed allylic alkylations, essential for producing various alkaloids (Woo, Kim, & Wipf, 2006).
Molecular Adduct Formation
- The formation of molecular adducts with 1,4-diazabicyclo[2.2.2]octane and other compounds has been investigated, demonstrating the compound's versatility in forming structurally interesting and potentially useful chemical complexes (Meehan, Ferguson, Glidewell, & Patterson, 1997).
Ring-Opening Reactions
- The compound has been used as a starting material in ring-opening reactions with phenols and other nucleophiles, showcasing its utility in synthesizing various piperazine derivatives (Maraš, Polanc, & Kočevar, 2012).
Nanomagnetic Catalysis
- The compound has been incorporated into nanomagnetic phase-transfer catalysts for synthesizing benzyl acetates and thiocyanates, demonstrating its role in enhancing chemical synthesis efficiency and selectivity (Davarpanah & Kiasat, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKNNIOPKKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497952 |
Source


|
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride | |
CAS RN |
93428-54-7 |
Source


|
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

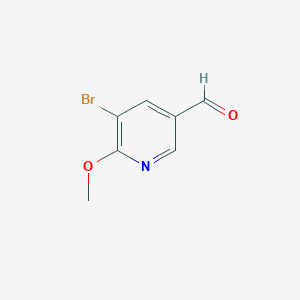
![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)
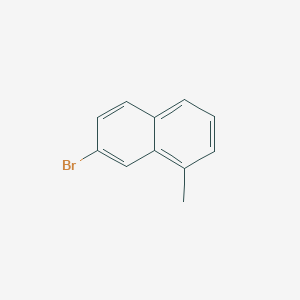
![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)



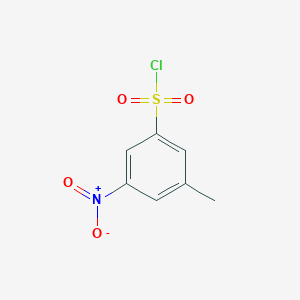
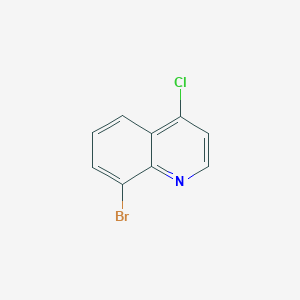

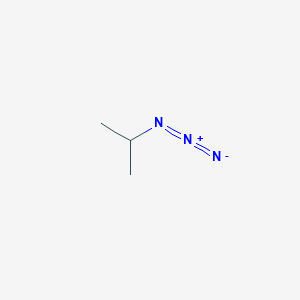
![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)

